molecular formula C11H15BrN2O3 B2666606 Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate CAS No. 1706749-88-3

Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate

Cat. No. B2666606
M. Wt: 303.156
InChI Key: YZCQHYOYNWJJBM-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate is a chemical compound with the molecular weight of 303.16 . It is also known as tert-butyl N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BrN2O3/c1-11(2,3)17-10(16)13-8-5-9(15)14(4)6-7(8)12/h5-6H,1-4H3,(H,13,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 303.16 . Other specific properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Preparation and Reaction Studies

The chemical compound tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate is part of a broader class of compounds explored for their synthetic versatility and potential in organic synthesis. Research applications primarily focus on exploring the reactivity of such compounds through various organic reactions to synthesize novel molecules with potential biological or material applications.

One study highlights the preparation and Diels‐Alder reaction of a 2‐Amido substituted furan, demonstrating the compound's utility in complex organic synthesis procedures. The research elaborates on the use of tert-butyl carbamates in creating heterocyclic compounds through rearrangements and Diels-Alder reactions, indicating the potential of tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate in similar synthetic pathways. Such methodologies are pivotal for constructing biologically active molecules or materials with specific chemical properties (Padwa, Brodney, & Lynch, 2003).

Catalysis and Oxidation Processes

Research also explores the compound's role in catalysis and oxidation processes. For instance, studies have examined the marked stabilization of redox states and enhanced catalytic activity in galactose oxidase models. These findings underscore the chemical's importance in designing catalysts for selective oxidation reactions, potentially impacting various industrial and pharmaceutical processes (Arion et al., 2013).

Environmental and Material Science Applications

In environmental science, the oxidation of organic contaminants, such as methyl tert-butyl ether (MTBE), by advanced oxidation processes highlights the utility of tert-butyl carbamate derivatives. These studies provide insights into the degradation pathways and byproducts of pollutants, contributing to the development of effective water treatment technologies (Acero et al., 2001; Stefan, Mack, & Bolton, 2000).

Furthermore, the development of new catalytic systems for the oxidation of benzylic methylenes underlines the compound's relevance in synthesizing ketones and nitriles, crucial intermediates in pharmaceutical and material sciences. These studies demonstrate the chemical's versatility in facilitating environmentally friendly oxidation reactions (Zhang et al., 2009).

properties

IUPAC Name

tert-butyl N-(5-bromo-1-methyl-2-oxopyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(16)13-8-5-7(12)6-14(4)9(8)15/h5-6H,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCQHYOYNWJJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CN(C1=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate

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